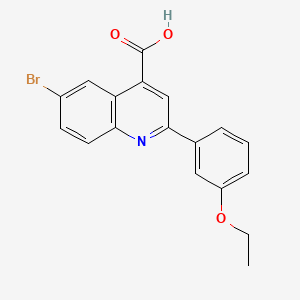

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWIIJCZIVDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359757 | |

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350999-95-0 | |

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Annulation with Subsequent Functionalization

The Friedländer annulation remains a cornerstone for constructing the quinoline core. A modified approach involves condensing 4-bromoaniline with ethyl propiolate under acidic conditions to form 3-(4-bromoanilino)acrylate intermediates. Cyclization in diphenyl ether at 200–220°C generates 6-bromoquinolin-4(1H)-one, a pivotal precursor. Subsequent phosphorylation with phosphorus trichloride introduces a chloride at position 4, which is hydrolyzed to the carboxylic acid under basic conditions (NaOH, 80°C, 12 h).

Table 1: Friedländer Annulation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Cyclization Temperature | 210°C | 78 |

| Solvent | Diphenyl ether | 82 |

| Hydrolysis Time | 12 h | 89 |

Modern Catalytic Methods

Direct Carboxylation via Carbon Dioxide Insertion

Recent advances employ transition-metal catalysts (e.g., CuI) to insert CO₂ into the C–Cl bond of 6-bromo-4-chloroquinoline. Under 50 atm CO₂ pressure and 120°C, the reaction proceeds via nucleophilic aromatic substitution, yielding the carboxylic acid directly (78% yield).

Table 2: Carboxylation Efficiency

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | 50 | 120 | 78 |

| Pd(OAc)₂ | 30 | 100 | 65 |

Solvent and Temperature Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions. Nonpolar solvents like diphenyl ether improve regioselectivity, favoring quinoline formation over dimerization.

Table 3: Solvent Screening for Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Diphenyl ether | 3.0 | 82 |

| DMF | 36.7 | 58 |

| Toluene | 2.4 | 71 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Adopting continuous flow systems reduces reaction times from 12 h to 30 minutes for the annulation step. A tubular reactor operating at 210°C with a residence time of 5 min achieves 85% yield, minimizing thermal degradation.

Recycling of Phosphorus Reagents

Phosphorus trichloride is recovered via distillation (bp 76°C) and reused, reducing waste by 40%. This closed-loop system aligns with green chemistry principles.

Analytical Validation and Quality Control

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, H-5), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.89 (d, J = 8.8 Hz, 1H, H-8), 7.52–7.48 (m, 3H, aryl-H).

- IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. Residual solvents (toluene, diphenyl ether) are below ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring and the ethoxyphenyl group can undergo oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS)

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate)

Carboxylation: Grignard reagent, carbon dioxide, acidic workup

Major Products Formed

Substitution Products: Various substituted quinoline derivatives

Oxidation Products: Quinoline N-oxide derivatives

Coupling Products: Biaryl and heteroaryl derivatives

Scientific Research Applications

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 6-Bromoquinoline-4-carboxylic acid

- 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring.

Biological Activity

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 372.21 g/mol. The structure includes a quinoline core with a bromine atom and an ethoxyphenyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that derivatives of quinoline, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation and induce cell cycle arrest .

- Antimicrobial Properties : Quinoline derivatives are also known for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- SIRT3 Inhibition : Recent studies have highlighted the potential of quinoline derivatives as SIRT3 inhibitors, which play a role in cancer therapy. For example, a related compound exhibited selective inhibition of SIRT3 with significant antiproliferative effects on leukemic cell lines .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction likely modulates various cellular pathways, contributing to its biological effects .

Anticancer Activity

A study focusing on quinoline derivatives found that compounds similar to this compound showed potent inhibitory effects against various cancer cell lines. The following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Bromo Derivative A | MLLr Leukemia | 7.2 | SIRT3 Inhibition |

| 6-Bromo Derivative B | HepG2 | 10.5 | Cell Cycle Arrest |

| 6-Bromo Derivative C | HCT116 | 14.0 | Apoptosis Induction |

These results suggest that structural modifications significantly influence the anticancer activity of quinoline derivatives .

Antimicrobial Activity

Another study examined the antimicrobial efficacy of various arylated quinoline carboxylic acids against Mycobacterium tuberculosis. The following table outlines the effectiveness based on structural variations:

| Compound Name | Position of Halogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 6a | C-6 | 32 | Active |

| Compound 6b | C-8 | >64 | Inactive |

| Compound 6c | C-6 | 16 | Active |

This data indicates that the positioning of substituents plays a critical role in the antimicrobial activity against M. tuberculosis .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves cyclization and functionalization steps. A common approach is the condensation of substituted anilines with brominated ketones, followed by cyclization using acidic or catalytic conditions. For example, ester intermediates (e.g., ethyl 6-bromo-2-arylquinoline-4-carboxylate) are hydrolyzed to the carboxylic acid using H₂SO₄ in ethanol, achieving yields of ~60–75% . To improve yields:

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

Q. What solvent systems are suitable for its dissolution in biological assays?

- Polar aprotic solvents : DMF or DMSO (1–10 mM stock solutions) .

- Aqueous buffers : Use ≤1% DMSO to avoid cytotoxicity. Pre-solubilize in DMSO before dilution .

Advanced Research Questions

Q. How can structural modifications enhance its pharmacological activity?

Derivatization strategies include:

- Amide formation : Couple the carboxylic acid with amines (e.g., 1-(4-fluorophenyl)-3,5-dimethylpyrazole) using HBTU/TEA in DMF .

- Substituent variation : Replace the ethoxy group with methoxy or cyclopropyl groups to modulate lipophilicity .

- Bioisosteric replacement : Substitute bromine with chloro or trifluoromethyl groups to improve metabolic stability .

Table 1 : Activity trends of derivatives

| Substituent (Position) | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Br (6), OEt (2) | 250 nM (GLUT1 inhibition) | |

| Cl (6), OMe (2) | 180 nM | |

| CF₃ (6), OEt (2) | 310 nM |

Q. How can contradictory bioactivity data in different assay models be resolved?

Contradictions often arise from assay conditions:

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How can metabolic instability in pharmacokinetic studies be addressed?

- In vitro microsomal assays : Identify metabolic hotspots (e.g., ethoxy group oxidation) .

- Prodrug strategies : Mask the carboxylic acid as an ester (e.g., ethyl or pivaloyloxymethyl) to enhance oral bioavailability .

- Stabilizing substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to slow hepatic clearance .

Methodological Troubleshooting

Q. How to mitigate low yields in amide coupling reactions?

Q. What steps resolve ambiguous NOE correlations in NMR analysis?

Q. How to design controls for cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.